3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide 3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699123
InChI: InChI=1S/C16H18BrNO4S/c1-18(2)23(19,20)15-6-4-5-14(17)16(15)22-11-12-7-9-13(21-3)10-8-12/h4-10H,11H2,1-3H3
SMILES: CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC
Molecular Formula: C16H18BrNO4S
Molecular Weight: 400.3 g/mol

3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide

CAS No.:

Cat. No.: VC13699123

Molecular Formula: C16H18BrNO4S

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide -

Specification

Molecular Formula C16H18BrNO4S
Molecular Weight 400.3 g/mol
IUPAC Name 3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C16H18BrNO4S/c1-18(2)23(19,20)15-6-4-5-14(17)16(15)22-11-12-7-9-13(21-3)10-8-12/h4-10H,11H2,1-3H3
Standard InChI Key KORVFDCFADOABK-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC
Canonical SMILES CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

3-Bromo-2-(4-methoxy-benzyloxy)-N,N-dimethyl-benzenesulfonamide has the molecular formula C₁₆H₁₈BrNO₄S and a molecular weight of 400.3 g/mol. The IUPAC name, 3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide, reflects its substitution pattern: a bromine atom at position 3, a 4-methoxybenzyloxy group at position 2, and a dimethylsulfonamide group attached to the benzene ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈BrNO₄S
Molecular Weight400.3 g/mol
IUPAC Name3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide
SMILESCN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC
PubChem Compound ID134128813
Exact Mass399.01 g/mol

The compound’s SMILES string (CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC) encodes its connectivity: a benzenesulfonamide core with a bromine atom, a methoxybenzyloxy group, and two methyl groups attached to the sulfonamide nitrogen.

Structural Features and Electronic Properties

The bromine atom at position 3 introduces steric bulk and polarizability, facilitating electrophilic substitution or transition metal-catalyzed coupling reactions. The 4-methoxybenzyloxy group contributes electron-donating effects via the methoxy substituent, which stabilizes adjacent positive charges or radicals during reactions. The N,N-dimethylsulfonamide group enhances solubility in polar aprotic solvents and may participate in hydrogen bonding or electrostatic interactions in biological systems.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 3-bromo-2-(4-methoxy-benzyloxy)-N,N-dimethyl-benzenesulfonamide typically involves sequential functionalization of a benzene ring. A plausible route includes:

  • Sulfonation: Introduction of the sulfonamide group via reaction of benzenesulfonyl chloride with dimethylamine.

  • Bromination: Electrophilic bromination at position 3 using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃.

  • Etherification: Attachment of the 4-methoxybenzyloxy group through a Williamson ether synthesis, involving reaction of a phenolic oxygen with 4-methoxybenzyl chloride under basic conditions.

Each step requires precise control of temperature, solvent (e.g., dichloromethane for sulfonation), and stoichiometry to avoid side reactions such as over-bromination or hydrolysis of the sulfonamide.

Reaction Mechanisms and Reactivity

The compound’s functional groups enable diverse transformations:

  • Nucleophilic Aromatic Substitution: The bromine atom at position 3 can be displaced by nucleophiles (e.g., amines, alkoxides) under heating or microwave irradiation.

  • Suzuki-Miyaura Coupling: The bromine serves as a leaving group in palladium-catalyzed cross-coupling reactions with boronic acids, enabling the introduction of aryl or alkenyl groups.

  • Oxidation/Reduction: The methoxybenzyloxy group may undergo cleavage under acidic or reductive conditions (e.g., H₂/Pd-C), yielding a phenol derivative.

Industrial and Research Applications

Chemical Intermediate

This compound is valued in synthetic chemistry for constructing complex molecules via stepwise functionalization. For example, its bromine atom allows diversification through cross-coupling, while the sulfonamide group can be modified to introduce solubility-enhancing or targeting moieties.

Analytical and Material Science Uses

In material science, sulfonamide-containing compounds are employed as monomers in polymer synthesis or as ligands in catalytic systems. The methoxybenzyloxy group’s UV activity (λmax ≈ 270 nm) also makes this compound suitable for HPLC analysis or fluorescent tagging.

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